what are the properties of 18:1 Ethylene Glycol
what are the properties of 18:1 Ethylene Glycol
An In-depth Technical Guide to 18:1 Ethylene Glycol Derivatives in Research and Drug Development
Introduction
The term "18:1 Ethylene Glycol" is not a standard chemical descriptor but generally refers to molecules where an oleoyl (18:1) fatty acid is chemically linked to an ethylene glycol or a related oligo(ethylene glycol) moiety. In the context of biomedical research and pharmaceutical sciences, this term can encompass several distinct molecules, each with unique properties and applications. This guide provides a comprehensive technical overview of the three most relevant interpretations of "18:1 Ethylene Glycol": Diethylene Glycol Monooleate, 1,2-dioleoyl Ethylene Glycol, and 18:1 PEGylated Phospholipids. These compounds are pivotal in various drug delivery systems and as modulators of cellular processes.
Section 1: Diethylene Glycol Monooleate
Diethylene glycol monooleate is a nonionic surfactant and emulsifier where a single oleic acid molecule is esterified to a diethylene glycol hydrophilic head.[1][2] It is widely used in topical and transdermal drug formulations.[3]
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | PEG-2 Oleate, 2-(2-Hydroxyethoxy)ethyl oleate | |
| Molecular Formula | C22H42O4 | |
| Molecular Weight | 370.57 g/mol | |
| Appearance | Clear red/brown liquid with a mild fatty odour.[2] | |
| Boiling Point | 472.2°C at 760 mmHg | [4] |
| Density | 0.933 - 0.943 g/cm³ | |
| Solubility | Soluble in most oils. | |
| HLB Value | Approximately 5 |
Applications in Research and Drug Development
Diethylene glycol monooleate is primarily utilized as an excipient in pharmaceutical formulations due to its amphiphilic nature. Its key applications include:
-
Emulsifier and Stabilizer : It is used to form and stabilize oil-in-water and water-in-oil emulsions in creams, lotions, and other topical formulations.
-
Penetration Enhancer : In transdermal drug delivery systems, it enhances the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly ordered structure of intercellular lipids in the stratum corneum, thereby increasing their fluidity and reducing the diffusional resistance for drug molecules.
-
Component of Lipid-Based Nanoparticles : It can be incorporated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to encapsulate drugs, protect them from degradation, and provide controlled release and enhanced skin penetration.
Experimental Protocols
1. Synthesis of Diethylene Glycol Monooleate via Direct Esterification
This protocol describes the laboratory-scale synthesis of diethylene glycol monooleate.
-
Materials :
-
Oleic acid
-
Diethylene glycol (in molar excess, e.g., 3:1 ratio to oleic acid)
-
p-Toluenesulfonic acid (catalyst, 0.5-1.0 wt% of total reactants)
-
Toluene (for azeotropic water removal)
-
Nitrogen gas supply
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
-
Equipment :
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark apparatus with condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure :
-
Assemble the reaction apparatus in a fume hood.
-
Charge the round-bottom flask with oleic acid, diethylene glycol, and toluene.
-
Add the p-toluenesulfonic acid catalyst.
-
Begin stirring and purge the system with nitrogen.
-
Heat the reaction mixture to 120-140°C.
-
Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined level.
-
After completion, cool the reaction mixture.
-
Neutralize the acid catalyst with a sodium bicarbonate solution.
-
Wash the crude product with water to remove any remaining catalyst and unreacted diethylene glycol.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude diethylene glycol monooleate.
-
Further purification can be achieved by vacuum distillation.
-
2. Preparation of a Diethylene Glycol Monooleate-Based Topical Cream
This protocol outlines the formulation of a simple oil-in-water cream.
-
Materials :
-
Diethylene Glycol Monooleate (Emulsifier)
-
Cetyl alcohol (Co-emulsifier, thickener)
-
Mineral oil (Oil phase)
-
Glycerin (Humectant)
-
Preservative (e.g., phenoxyethanol)
-
Purified water (Aqueous phase)
-
Active Pharmaceutical Ingredient (API)
-
-
Equipment :
-
Two beakers
-
Water bath or heating plate
-
Homogenizer or high-shear mixer
-
pH meter
-
-
Procedure :
-
Oil Phase Preparation : In one beaker, combine diethylene glycol monooleate, cetyl alcohol, and mineral oil. Heat to 70-75°C until all components have melted and the mixture is uniform. If the API is oil-soluble, dissolve it in this phase.
-
Aqueous Phase Preparation : In a separate beaker, combine purified water, glycerin, and the preservative. Heat to 70-75°C. If the API is water-soluble, dissolve it in this phase.
-
Emulsification : Slowly add the aqueous phase to the oil phase while stirring with a homogenizer. Continue homogenization for 5-10 minutes until a uniform emulsion is formed.
-
Cooling : Allow the emulsion to cool to room temperature with gentle stirring.
-
pH Adjustment : Check the pH of the cream and adjust if necessary using a suitable buffer.
-
Final Product : The resulting product is a stable oil-in-water cream.
-
Visualization
Caption: Workflow for the synthesis of Diethylene Glycol Monooleate.
Section 2: 1,2-dioleoyl Ethylene Glycol
1,2-dioleoyl Ethylene Glycol is a neutral lipid in which two oleic acid molecules are esterified to the two hydroxyl groups of an ethylene glycol molecule. It is a diacylglycerol analogue and has been shown to be an activator of Protein Kinase C (PKC).
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | Dioleoyl ethylene glycol, DEG(18:1/18:1) | |
| Molecular Formula | C38H70O4 | |
| Molecular Weight | 590.96 g/mol | |
| Appearance | Neat oil | |
| Storage Temperature | -20°C |
Applications in Research and Drug Development
The primary application of 1,2-dioleoyl ethylene glycol in research is as a tool to study cellular signaling pathways, particularly those involving Protein Kinase C (PKC).
-
Protein Kinase C Activation : 1,2-dioleoyl ethylene glycol activates PKC in the presence of phospholipids like phosphatidylserine. This makes it a useful compound for studying the downstream effects of PKC activation in various cell types. It has been suggested that diol lipids like this may be involved in maintaining basal PKC activity in cells.
-
Competitive Inhibition Studies : It has been used in studies to understand the binding of phorbol esters to PKC, where it acts as a competitive inhibitor of phorbol ester binding.
Experimental Protocols
1. Synthesis of 1,2-dioleoyl Ethylene Glycol
This protocol is a general method for the esterification of ethylene glycol with oleic acid.
-
Materials :
-
Ethylene glycol
-
Oleoyl chloride (2 molar equivalents)
-
Pyridine (solvent and acid scavenger)
-
Anhydrous diethyl ether (solvent)
-
Hydrochloric acid (for washing)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
-
Equipment :
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure :
-
Dissolve ethylene glycol in pyridine in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add oleoyl chloride (dissolved in anhydrous diethyl ether) to the cooled solution via a dropping funnel with continuous stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the 1,2-dioleoyl ethylene glycol using column chromatography on silica gel.
-
2. In Vitro Protein Kinase C Activity Assay
This protocol describes a method to measure the activation of PKC by 1,2-dioleoyl ethylene glycol.
-
Materials :
-
Purified Protein Kinase C
-
1,2-dioleoyl Ethylene Glycol
-
Phosphatidylserine
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper discs
-
Scintillation counter
-
-
Equipment :
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
-
Filtration apparatus
-
Scintillation vials
-
-
Procedure :
-
Prepare a lipid mixture by co-sonicating 1,2-dioleoyl ethylene glycol and phosphatidylserine in the assay buffer to form vesicles.
-
In a microcentrifuge tube, combine the assay buffer, the lipid vesicle suspension, Histone H1, and purified PKC.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc and immersing it in cold 10% TCA.
-
Wash the discs several times with 5% TCA to remove unreacted [γ-³²P]ATP.
-
Wash the discs with ethanol and then ether, and allow them to dry.
-
Place the dry discs in scintillation vials with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
-
Visualization
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Section 3: 18:1 PEGylated Lipids
18:1 PEGylated lipids are amphiphilic molecules consisting of a lipid anchor with one or two 18:1 (oleoyl) fatty acid chains, a headgroup (commonly phosphoethanolamine, PE), and a polyethylene glycol (PEG) chain of a specific molecular weight. A common example is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-PEG). These lipids are crucial components of lipid nanoparticles (LNPs) used for drug delivery.
Physicochemical Properties
| Property | Value (for DOPE-PEG2000) | Reference |
| Synonyms | 18:1 PEG2000 PE, DOPE-PEG2000 | |
| Molecular Formula | (C2H4O)nC43H80NO10P (average due to PEG polydispersity) | |
| Average Molecular Weight | ~2800 g/mol (PEG MW ~2000) | |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C |
Applications in Research and Drug Development
18:1 PEGylated lipids are indispensable in the formulation of nanomedicines, particularly lipid-based nanoparticles for the delivery of nucleic acids (e.g., mRNA, siRNA) and small molecule drugs.
-
Steric Stabilization : The PEG chains form a hydrophilic corona on the surface of LNPs, providing steric hindrance that prevents particle aggregation and opsonization (the process of marking particles for phagocytosis). This "stealth" property prolongs the circulation half-life of the nanoparticles in the bloodstream.
-
Controlled Drug Release : The presence and density of PEG on the LNP surface can influence the rate of drug release.
-
Targeted Delivery : The end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate the specific delivery of the nanoparticle to target cells or tissues.
-
Modulation of Cellular Uptake : While PEGylation can reduce non-specific uptake by the mononuclear phagocyte system, it can also sometimes hinder uptake by target cells, a phenomenon known as the "PEG dilemma". The length of the PEG chain and the nature of the lipid anchor can be varied to optimize this balance.
Experimental Protocols
1. General Synthesis of an 18:1 PEG-PE Lipid
This protocol describes a common method for conjugating a PEG chain to a DOPE lipid.
-
Materials :
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Methoxy-PEG-succinimidyl carbonate (or other activated PEG derivative)
-
Triethylamine (base)
-
Anhydrous chloroform or dichloromethane (solvent)
-
Nitrogen or argon gas
-
-
Equipment :
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
-
HPLC for purification
-
-
Procedure :
-
Dissolve DOPE in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Slowly add a solution of the activated PEG derivative in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting DOPE-PEG conjugate by preparative HPLC.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
2. Preparation of PEGylated Lipid Nanoparticles (LNPs) for mRNA Delivery
This protocol describes the formulation of LNPs using a microfluidic mixing method.
-
Materials :
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
18:1 PEG-lipid (e.g., DOPE-PEG2000)
-
mRNA
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
-
Equipment :
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis device (e.g., dialysis cassettes with appropriate molecular weight cut-off)
-
-
Procedure :
-
Lipid Phase Preparation : Dissolve the ionizable lipid, helper lipid, cholesterol, and 18:1 PEG-lipid in ethanol at the desired molar ratio.
-
Aqueous Phase Preparation : Dissolve the mRNA in the citrate buffer.
-
LNP Formulation : Using a microfluidic mixer, rapidly mix the lipid phase with the aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). This rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.
-
Dialysis : Dialyze the resulting LNP dispersion against PBS (pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the encapsulation of the mRNA and the stabilization of the LNPs.
-
Concentration and Sterilization : Concentrate the LNP suspension if necessary using ultrafiltration. Sterilize the final formulation by passing it through a 0.22 µm filter.
-
Characterization : Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
-
Visualization
Caption: Cellular uptake pathway of a PEGylated lipid nanoparticle.
